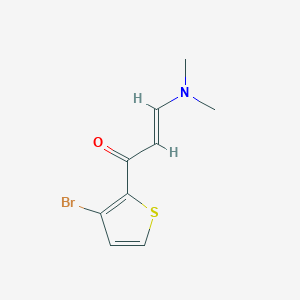
1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one
Descripción general
Descripción
The compound "1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one" is a brominated thiophene with a dimethylamino group attached to a propenone moiety. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-donating and electron-withdrawing groups, which could be useful in various chemical applications, such as in the synthesis of nonlinear optical materials or as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related brominated thiophene compounds typically involves the reaction of brominated precursors with various nucleophiles or bases. For example, a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in the presence of sodium hydroxide in ethanol . Another related synthesis involved the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to produce 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and DFT calculations. For instance, the structure of a related compound was determined by X-ray crystallographic analysis . DFT calculations are also used to predict the molecular structure and vibrational properties of such compounds . These techniques could be applied to determine the precise molecular structure of "this compound."
Chemical Reactions Analysis
Brominated thiophene compounds can participate in various chemical reactions due to the presence of reactive sites. For example, the bromine atom can be a site for nucleophilic substitution reactions, while the dimethylamino group can engage in electron-donating interactions. The propenone moiety could undergo addition reactions or serve as a Michael acceptor in conjugate addition reactions. The synthesis of thieno[2,3-b]pyridines from enaminones, which involves intramolecular cyclization, is an example of the type of reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene compounds are influenced by their molecular structure. The presence of both electron-donating and electron-withdrawing groups can affect their solubility, melting points, and optical properties. For instance, the UV-visible spectrum and electronic properties of a related compound were recorded and calculated, showing the influence of the molecular structure on these properties . Theoretical calculations of nonlinear optical features and thermodynamic properties can provide further insights into the behavior of these compounds .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Biological Properties
Thiophene derivatives have been extensively explored for their coordination chemistry and potential biological properties. Studies reveal that such compounds can act as ligands, forming complexes with various metals, which are of interest due to their novel applications ranging from catalysis to potential therapeutic agents. The structural versatility of thiophene-based compounds allows for the development of materials with specific electronic and optical properties, beneficial in fields such as organic electronics and photovoltaics. For instance, thioureas bearing thiophene moieties exhibit interesting coordination behaviors and biological activities, suggesting potential interdisciplinary applications (Saeed, Flörke, & Erben, 2014).
Organic Solar Cells
In the context of organic solar cells, thiophene-based polymers are key components due to their excellent charge transport properties. These materials contribute to the efficient operation of solar cells by facilitating the movement of charge carriers, thus improving the power conversion efficiency. The review of charge transport and recombination in polymer/fullerene organic solar cells underscores the significance of thiophene derivatives in achieving long carrier lifetimes and high mobility, essential for high-performance devices (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Structure-Activity Relationships
Research on the structure-activity relationships of thiophene derivatives provides valuable insights into their chemical and biological interactions. Understanding how modifications to the thiophene core affect activity can guide the design of new compounds with desired properties, such as increased stability, bioavailability, or specific receptor affinity. These findings have implications for drug discovery and the development of new materials with tailored functionalities (Drehsen & Engel, 1983).
Propiedades
IUPAC Name |
(E)-1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCHDWYQNOSFW-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



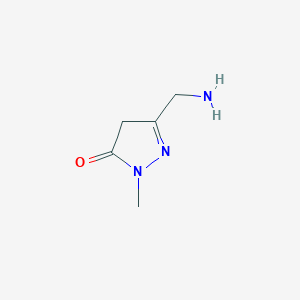
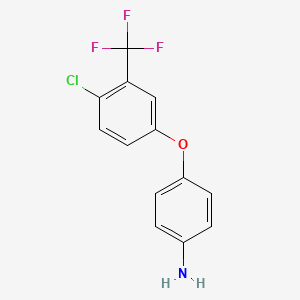
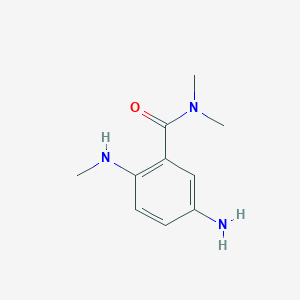
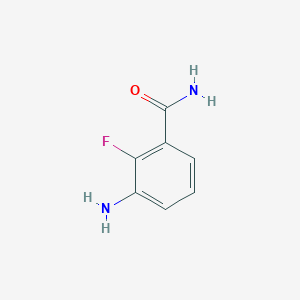
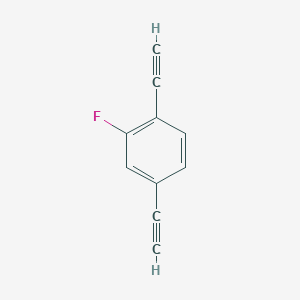
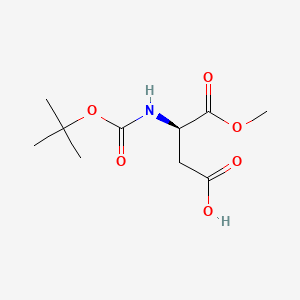
![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)

![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)
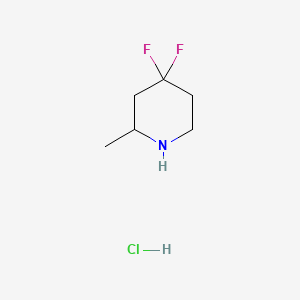
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)
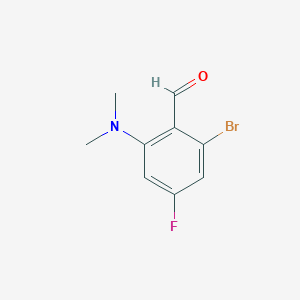
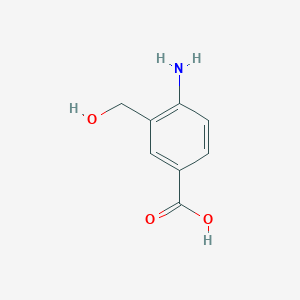
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3034111.png)